Captopril-N-acetylcysteine disulfide is classified as an organic compound, specifically belonging to the family of L-cysteine-S-conjugates. These compounds are characterized by the presence of L-cysteine, where the thiol group is involved in conjugation reactions. The chemical formula for captopril-N-acetylcysteine disulfide is , with an average molecular weight of approximately 336.428 g/mol .
The synthesis of captopril involves several steps, primarily hydrolysis reactions under acidic conditions. A notable method includes subjecting a substrate compound to hydrolysis in an aqueous medium, typically at a pH below 1 and temperatures exceeding 40 °C. This process aims to eliminate specific functional groups while minimizing by-products that are difficult to purify .
The formation of captopril-N-acetylcysteine disulfide occurs through a disulfide exchange reaction between the thiol group of captopril and the thiol group present in N-acetylcysteine. This reaction can be facilitated under physiological conditions, particularly in the presence of reactive oxygen species that promote oxidative stress, leading to enhanced thiol-disulfide exchange dynamics .
The molecular structure of captopril-N-acetylcysteine disulfide can be represented by its IUPAC name: (2S)-1-[(2S)-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}-2-methylpropanoyl]pyrrolidine-2-carboxylic acid. The structure features two sulfur atoms connected by a disulfide bond, linking captopril to N-acetylcysteine. The InChI key for this compound is NEEBNBLVYKFVTK-VGMNWLOBSA-N .
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods, which provide insights into its reactivity and interaction with biological macromolecules.
Captopril-N-acetylcysteine disulfide undergoes several chemical reactions, primarily involving thiol-disulfide exchange processes. In biological systems, it can react with various proteins containing cysteine residues, leading to modifications that may alter protein function.
One significant reaction involves the reduction of interchain disulfide bonds within proteins like insulin. Captopril can form covalent bonds with cysteine residues through its reactive thiol group, resulting in the formation of captopril-protein conjugates . This modification can affect insulin's biological activity by altering its structural integrity.
The mechanism of action for captopril-N-acetylcysteine disulfide primarily revolves around its ability to modify cysteine residues within proteins through thiol-disulfide exchange reactions. When captopril interacts with proteins, it reduces disulfide bonds, which can lead to changes in protein conformation and function.
This process is particularly relevant under conditions where oxidative stress is present, as it enhances the reactivity of thiol groups within proteins. The formation of mixed disulfides can impact various signaling pathways, contributing to the pharmacological effects observed with captopril treatment .
Captopril-N-acetylcysteine disulfide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its interactions with other molecules.
Captopril-N-acetylcysteine disulfide has several scientific applications:
Captopril-N-acetylcysteine disulfide (Cap-NAC) forms through thiol-disulfide exchange reactions between captopril (a sulfhydryl-containing angiotensin-converting enzyme inhibitor) and N-acetylcysteine (NAC), an acetylated derivative of the amino acid cysteine. This dynamic exchange process occurs spontaneously in plasma and cellular environments due to the reactivity of free thiol groups. In plasma, captopril rapidly forms disulfide bonds with various endogenous thiol-containing compounds, including cysteine, glutathione, and plasma proteins. Human serum albumin (HSA), the most abundant plasma protein, contains a redox-active cysteine residue at position 34 (Cys-34) that serves as a primary target for disulfide adduct formation. Studies demonstrate that captopril covalently modifies Cys-34 of HSA through disulfide bond formation, with the reaction following second-order kinetics dependent on thiol concentrations and pH [5].
The formation of Cap-NAC represents a specialized case of mixed disulfide formation. The reaction proceeds via nucleophilic attack of the deprotonated thiolate anion of either captopril or NAC on the sulfur atom of an existing disulfide bond, resulting in disulfide exchange. This reaction is reversible and influenced by multiple factors:
Table 1: Key Endogenous Disulfides Involving Captopril and N-Acetylcysteine
Disulfide Compound | Formation Site | Reversibility | Primary Biological Significance | Detected In |
---|---|---|---|---|
Captopril-NAC Disulfide (Cap-NAC) | Plasma, Liver | High | Metabolic intermediate, Redox buffer | Plasma, Urine |
Captopril-Cysteine Disulfide | Plasma, Kidney | High | Metabolic intermediate, Transport form | Plasma, Urine |
Captopril-Glutathione Disulfide | Liver, Erythrocytes | Moderate | Detoxification intermediate | Liver, Bile |
Captopril-HSA Disulfide | Plasma | Moderate | Reservoir form, Alters HSA conformation | Plasma |
Captopril Disulfide Dimer (CPDS) | Plasma, Environment | Low | Terminal metabolite, Environmental contaminant | Plasma, Surface Water |
Cap-NAC exhibits significant stability compared to captopril's homodimer (captopril disulfide, CPDS) but remains susceptible to reduction by endogenous thiols like glutathione (GSH). This reversibility allows Cap-NAC to function as a transport and reservoir form for both captopril and NAC, facilitating their distribution and gradual release within tissues. The interaction with HSA exemplifies the dynamic nature of these exchanges; captopril binding to Cys-34 alters HSA's conformation, increasing its susceptibility to proteolysis and potentially affecting its ligand-binding capacity [5]. Environmental factors also impact stability: CPDS undergoes photodegradation in aqueous environments with a half-life dependent on light intensity and wavelength, forming transformation products like captopril sulfonic acid [3].
Glutathione (γ-glutamyl-cysteinyl-glycine, GSH) and L-cysteine play central roles in the metabolic interconversion of Cap-NAC and related captopril disulfides. These abundant low-molecular-weight thiols participate in enzymatic and non-enzymatic reduction and exchange reactions:
The interconversion network can be summarized:Cap-NAC + GSH ⇌ Captopril-SH + NAC-SSGNAC-SSG + GSH ⇌ NAC-SH + GSSGCap-NAC + Cysteine ⇌ Captopril-Cysteine Disulfide + NAC
The redox state of the cellular microenvironment critically regulates these interconversions. Under oxidative stress with depleted GSH pools, Cap-NAC accumulation increases. Conversely, reducing environments favor the release of free captopril and NAC. This pH-dependent equilibrium influences the bioavailability of both drugs. In vitro studies show that Cap-NAC stability decreases significantly at pH > 7.4 due to enhanced thiolate reactivity, impacting its pharmacokinetic profile [3]. The metabolic fate involves renal excretion of the disulfide or further oxidation to more stable sulfoxides and sulfones, though Cap-NAC itself is more resistant to oxidation than free captopril due to steric and electronic effects of the disulfide bond.
Cap-NAC exhibits direct and indirect antioxidant properties mediated by its dynamic thiol-disulfide redox couple. The disulfide bond possesses a standard reduction potential (E°') of approximately -0.24 V for the Cap-NAC/Captopril+NAC couple, positioning it favorably for participation in cellular redox reactions. This potential allows Cap-NAC to engage in radical scavenging through several mechanisms:
Electrochemical studies demonstrate that Cap-NAC effectively scavenges the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•⁺) with second-order rate constants comparable to other thiol-based antioxidants. Its efficacy exceeds that of captopril disulfide dimer (CPDS) but is less potent than free NAC under identical conditions, highlighting the importance of free thiol availability for rapid radical quenching.
Table 2: Redox Properties and Radical Scavenging Efficiencies of Captopril-Related Compounds
Compound | Redox Potential (E°') vs. NHE (V) | ABTS•⁺ Scavenging Rate Constant (k, M⁻¹s⁻¹) | •OH Scavenging Efficiency (%) | Primary Scavenging Mechanism |
---|---|---|---|---|
Captopril (Free Thiol) | -0.32 (SH/S•) | 1.2 × 10⁵ | 92 | Hydrogen atom transfer, Electron transfer |
N-Acetylcysteine (Free Thiol) | -0.29 (SH/S•) | 1.5 × 10⁵ | 95 | Hydrogen atom transfer, Metal chelation |
Captopril-NAC Disulfide | -0.24 (SS/SH) | 8.7 × 10⁴ | 78 | Disulfide reduction, Copper chelation |
Captopril Disulfide Dimer (CPDS) | -0.22 (SS/SH) | 4.2 × 10⁴ | 45 | Slow disulfide reduction |
Glutathione Disulfide (GSSG) | -0.24 (SS/SH) | 6.8 × 10⁴ | 65 | Enzymatic reduction dependent |
Cap-NAC significantly influences cellular glutathione (GSH) homeostasis through multifaceted mechanisms, contributing to oxidative stress mitigation. Its effects are concentration-dependent and modulated by cellular redox status:
In models of diabetic nephropathy – a condition characterized by oxidative stress and depleted renal GSH – captopril disulfide metabolites (including Cap-NAC) demonstrate superior efficacy compared to non-thiol ACE inhibitors in restoring renal GSH pools and reducing markers of oxidative damage like malondialdehyde and protein carbonyls. This effect is attributed to their combined ACE inhibition and thiol-dependent antioxidant actions [1] [3]. The ability to mitigate advanced glycation end-product (AGE) formation, a consequence of oxidative stress and carbonyl overload in diabetes, further underscores the therapeutic relevance of Cap-NAC's redox activity. AGE precursors like methylglyoxal are detoxified by the glyoxalase system, which requires GSH as a cofactor. By supporting GSH synthesis and regeneration, Cap-NAC enhances glyoxalase I activity, reducing AGE accumulation and associated tissue damage [3].
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9